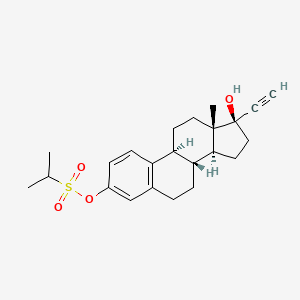
Turisteron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethinylestradiol sulfonate is a synthetic estrogen medication used primarily in birth control pills and the treatment of prostate cancer. It is an estrogen ester and a long-lasting prodrug of ethinylestradiol, which is rapidly taken up into fat and slowly released, resulting in a prolonged biological half-life . This compound has also been investigated for its potential in treating breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethinylestradiol sulfonate is synthesized through the esterification of ethinylestradiol with isopropylsulfonic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of ethinylestradiol sulfonate involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ethinylestradiol sulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release ethinylestradiol and isopropylsulfonic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under appropriate conditions.
Major Products Formed:
Hydrolysis: Ethinylestradiol and isopropylsulfonic acid.
Oxidation: Oxidized derivatives of ethinylestradiol.
Substitution: Substituted derivatives of ethinylestradiol sulfonate.
Scientific Research Applications
Ethinylestradiol sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on estrogen receptors and hormonal pathways.
Medicine: Utilized in birth control pills and hormone replacement therapy.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Ethinylestradiol sulfonate exerts its effects by acting as an agonist of the estrogen receptor, the biological target of estrogens like estradiol . Upon administration, it is converted into ethinylestradiol, which binds to estrogen receptors and modulates the expression of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and the inhibition of gonadotropin secretion .
Comparison with Similar Compounds
Ethinylestradiol sulfonate is unique among estrogen esters due to its prolonged biological half-life and slow release from fat tissues . Similar compounds include:
Ethinylestradiol sulfate: Another estrogen ester with different pharmacokinetic properties.
Ethinylestradiol sulfamate: A synthetic estrogen with improved oral estrogenic potency but without an increase in hepatic estrogenic potency.
Mestranol: A prodrug of ethinylestradiol used in oral contraceptives.
Properties
CAS No. |
28913-23-7 |
|---|---|
Molecular Formula |
C23H30O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate |
InChI |
InChI=1S/C23H30O4S/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3/t19-,20-,21+,22+,23+/m1/s1 |
InChI Key |
KPEUDULLQDHKAZ-VROINQGHSA-N |
SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |
Isomeric SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C |
Canonical SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |
Synonyms |
17 alpha-ethinyl-3-isopropylsulfonyloxyestradiol turisteron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



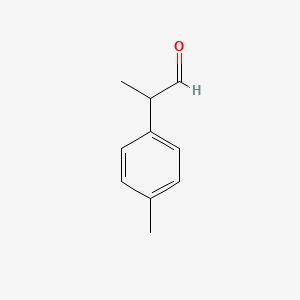
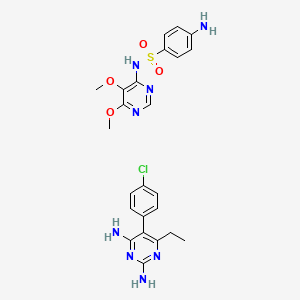
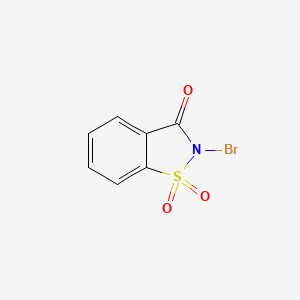
![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)
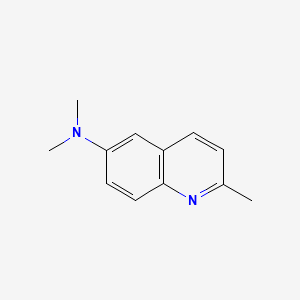
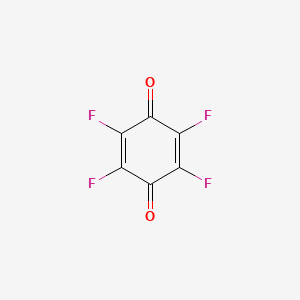
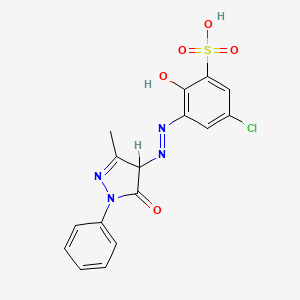
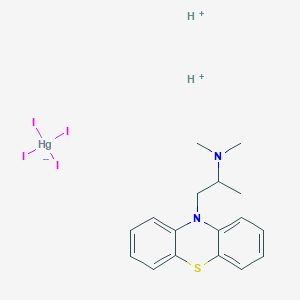
![2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde](/img/structure/B1208133.png)
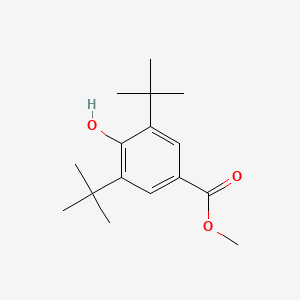
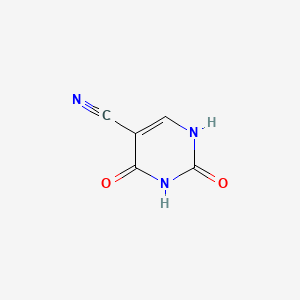
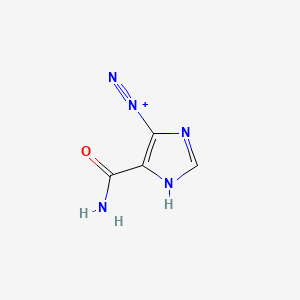
![2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine](/img/structure/B1208138.png)
